Cyproheptadinium methiodide
CAS No.: 74927-10-9
Cat. No.: VC17016741
Molecular Formula: C22H24IN
Molecular Weight: 429.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74927-10-9 |
|---|---|
| Molecular Formula | C22H24IN |
| Molecular Weight | 429.3 g/mol |
| IUPAC Name | 1,1-dimethyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium;iodide |
| Standard InChI | InChI=1S/C22H24N.HI/c1-23(2)15-13-19(14-16-23)22-20-9-5-3-7-17(20)11-12-18-8-4-6-10-21(18)22;/h3-12H,13-16H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | FOSCPVSRXZJBLR-UHFFFAOYSA-M |
| Canonical SMILES | C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)C.[I-] |
Introduction
Chemical Identity and Structural Properties
Cyproheptadinium methiodide is formally derived from cyproheptadine (CHN) through quaternization of its piperidine nitrogen with a methyl group, followed by association with an iodide counterion. This modification yields the chemical formula CHIN and a molecular weight of 429.34 g/mol (calculated from cyproheptadine’s base molecular weight of 287.40 g/mol ). The addition of the methyl group enhances the compound’s polarity, rendering it a permanently charged quaternary ammonium species.
Structural Comparison to Cyproheptadine
The parent compound, cyproheptadine, features a tricyclic dibenzocycloheptene ring system linked to a methylpiperidine moiety. Its methiodide derivative retains this core structure but replaces the tertiary amine with a quaternary ammonium group (Figure 1). This alteration significantly impacts solubility: while cyproheptadine hydrochloride is sparingly soluble in ethanol and soluble in chloroform , cyproheptadinium methiodide’s ionic nature likely increases its water solubility, a common trait among quaternary ammonium salts.
Table 1: Key Physicochemical Properties
Synthesis and Stability
The synthesis of cyproheptadinium methiodide involves the alkylation of cyproheptadine’s piperidine nitrogen with methyl iodide. This reaction proceeds via nucleophilic substitution, where the lone pair on the tertiary amine attacks the electrophilic methyl group of methyl iodide, resulting in quaternization. The product precipitates as a crystalline solid due to its ionic nature, a property consistent with related quaternary ammonium compounds .
Stability Considerations
Quaternary ammonium salts like cyproheptadinium methiodide are generally hygroscopic and may degrade under acidic or alkaline conditions via Hofmann elimination or nucleophilic displacement. Storage in anhydrous environments at controlled temperatures is critical to maintaining stability.
Pharmacological Profile and Mechanisms
While no direct studies on cyproheptadinium methiodide’s pharmacology exist, insights can be extrapolated from cyproheptadine’s well-documented actions:
Ion Channel Modulation
Research on cyproheptadine reveals off-target effects on voltage-gated potassium (K) channels. In cortical neurons, cyproheptadine enhances K currents via sigma-1 receptor-mediated inhibition of protein kinase A (PKA) . Whether cyproheptadinium methiodide retains this activity depends on its ability to access intracellular targets, which may be restricted by its charge.
Research Applications and Experimental Findings
Metabolic Studies
Cyproheptadine undergoes hepatic metabolism to a quaternary ammonium glucuronide conjugate, which is excreted renally . Cyproheptadinium methiodide may serve as a synthetic analog to study the pharmacokinetics of such metabolites, particularly their renal handling and potential for drug-drug interactions.
In Vitro and Ex Vivo Models
In platelet aggregation studies, cyproheptadine inhibits serotonin-enhanced ADP-induced activation by antagonizing 5-HT receptors . The methiodide form could be used to isolate peripheral vs. central mechanisms in similar models, leveraging its limited CNS penetration.
Table 2: Comparative Pharmacodynamics
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